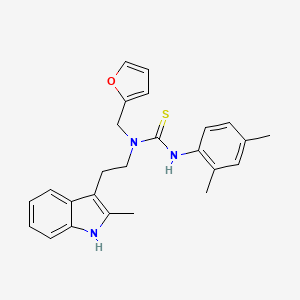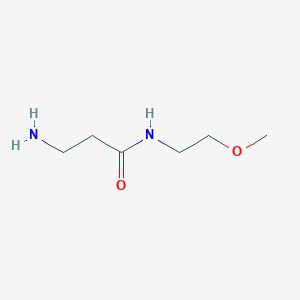
3-(2,4-dimethylphenyl)-1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2,4-dimethylphenyl)-1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea is a useful research compound. Its molecular formula is C25H27N3OS and its molecular weight is 417.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Application in Dye-Sensitized Solar Cells
Research has shown that phenothiazine derivatives, similar in structure to the specified compound and using furan as a conjugated linker, can enhance the performance of dye-sensitized solar cells. One such derivative demonstrated a significant improvement in solar energy-to-electricity conversion efficiency (Kim et al., 2011).
Antiproliferative Activity
Novel thiophene derivatives, which include structural elements akin to the specified compound, have been tested for antiproliferative activity. These compounds showed notable activity against breast and colon cancer cell lines, suggesting potential applications in cancer research and therapy (Ghorab et al., 2013).
Nuclear Medicine Applications
Thiourea derivatives have been explored in the synthesis of new rhenium complexes, which are potentially useful in nuclear medicine. Infrared spectroscopy was used to analyze these complexes, indicating their possible application in diagnostic and therapeutic processes in nuclear medicine (Gambino et al., 2002).
Synthesis of Mixed Cyclic Oligomers
Research into the synthesis of mixed cyclic oligomers, incorporating elements like furans and thiophenes, can be related to the studied compound. These oligomers have potential applications in materials science and organic synthesis (Nagarajan et al., 2001).
Development of New Heterocyclic Systems
The reactivity of similar pyrido and furo(thieno)pyrimidin-ones was studied to synthesize new heterocyclic systems. These findings contribute to the development of new compounds with potential applications in pharmaceuticals and chemical synthesis (Sirakanyan et al., 2015).
Herbicidal Applications
Thiourea derivatives have been synthesized and tested for herbicidal activities, indicating the potential use of similar compounds in agricultural applications (Fu-b, 2014).
properties
IUPAC Name |
3-(2,4-dimethylphenyl)-1-(furan-2-ylmethyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3OS/c1-17-10-11-23(18(2)15-17)27-25(30)28(16-20-7-6-14-29-20)13-12-21-19(3)26-24-9-5-4-8-22(21)24/h4-11,14-15,26H,12-13,16H2,1-3H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSFZQKDTBWKKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)N(CCC2=C(NC3=CC=CC=C32)C)CC4=CC=CO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{3-Bromo-2-[2-(diethylamino)ethoxy]phenyl}methanol](/img/structure/B2652806.png)



![[(3R,4R,5R,6S)-4-acetyloxy-5-hydroxy-6-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate](/img/structure/B2652812.png)
![3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-(3,5-dimethylpyrazol-1-yl)-5,6-dimethylpyrimidin-4-one](/img/structure/B2652813.png)

![2-[2-(Phenylmethoxycarbonylamino)ethyl]-3H-benzimidazole-5-carboxylic acid](/img/structure/B2652816.png)

![N-(1-Cyanocyclohexyl)-2-[(2S,4R)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]acetamide](/img/structure/B2652820.png)
